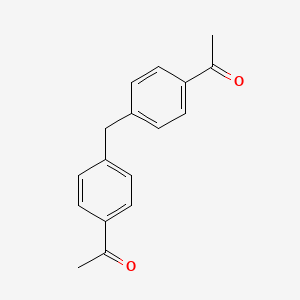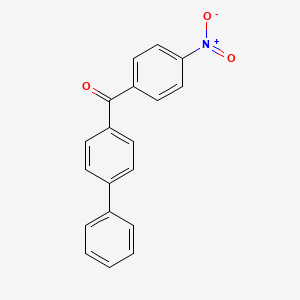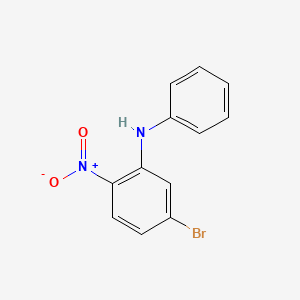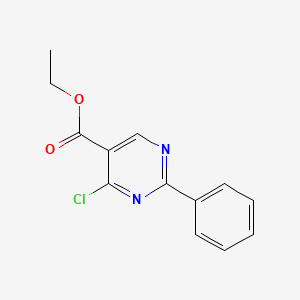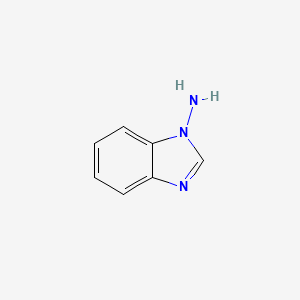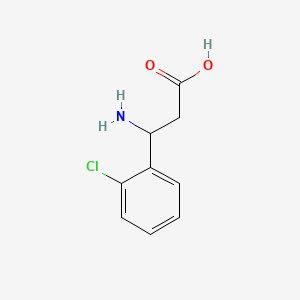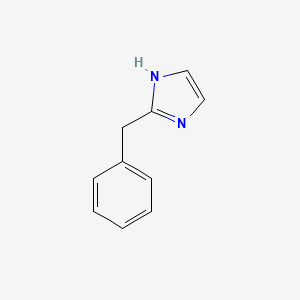
2-(3-Fluoro-4-methoxyphenyl)ethanamine
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C9H12FNO . It has a molecular weight of 169.2 . The compound is also known by its IUPAC name, 1-(3-fluoro-4-methoxyphenyl)ethanamine .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluoro-4-methoxyphenyl)ethanamine consists of a central carbon atom bonded to a hydrogen atom and an amine group (NH2). This central carbon atom is also bonded to a phenyl ring, which is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position .Physical And Chemical Properties Analysis
2-(3-Fluoro-4-methoxyphenyl)ethanamine is a solid or liquid compound . It has a molecular weight of 169.2 and a molecular formula of C9H12FNO . The compound’s InChI code is 1S/C9H12FNO/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9H,6,11H2,1H3 .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is amenable to modifications that can lead to the development of new drugs with improved efficacy and safety profiles. For instance, it could be used to create molecules targeting central nervous system disorders due to its ability to cross the blood-brain barrier .
Organic Synthesis
“2-(3-Fluoro-4-methoxyphenyl)ethanamine” serves as a building block in organic synthesis. It can undergo reactions such as alkylation, acylation, and condensation, making it a versatile reagent for constructing complex organic molecules. It’s particularly useful in multistep synthesis processes where precise functional group manipulation is required .
Biochemistry
In biochemistry, this compound finds use in enzyme-catalyzed reactions and as a substrate for chemical assays. It can be used to study enzyme kinetics and understand the interaction between enzymes and substrates. Additionally, it may be involved in the synthesis of biomolecules or as a probe in molecular biology experiments .
Medicinal Chemistry
“2-(3-Fluoro-4-methoxyphenyl)ethanamine” is significant in medicinal chemistry for the design of new therapeutic agents. Its fluorine atom can enhance the binding affinity of drugs to their targets, while the methoxy group can improve solubility and metabolic stability. It’s a candidate for the development of novel treatments for diseases where current medication is limited .
Neuroscience
In neuroscience research, this compound could be used to study neurotransmitter systems, given its structural similarity to phenethylamine, a compound related to neurotransmitters like dopamine and serotonin. It may help in understanding the pathophysiology of neurological disorders and aid in the development of neuroprotective drugs .
Industrial Applications
While not traditionally associated with industrial applications, “2-(3-Fluoro-4-methoxyphenyl)ethanamine” could theoretically be used in the development of industrial dyes, polymers, or as a catalyst in specific chemical reactions. Its potential in this area would depend on its reactivity and the ability to incorporate it into larger molecular frameworks .
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBJMNUDCAJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330072 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)ethanamine | |
CAS RN |
458-40-2 | |
| Record name | 2-(3-fluoro-4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

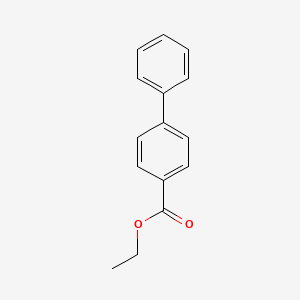
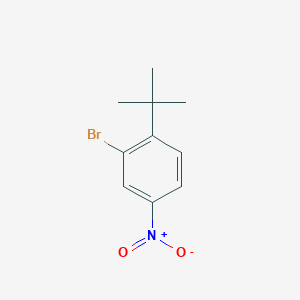
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
